![molecular formula C12H14N4O2S B3008776 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034303-93-8](/img/structure/B3008776.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .Molecular Structure Analysis
The InChI code for a similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, is 1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H .Physical And Chemical Properties Analysis
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-2-carboxamide” has a molecular weight of 278.33. A similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, has a molecular weight of 220.73 .Scientific Research Applications
Anticancer Potential
The compound has shown promising results in the field of anticancer research. A study found that certain analogues of the compound had comparable efficacy to doxorubicin, a common chemotherapy drug . The analogues D-1, D-6, D-15, and D-16 were found to have IC50 values ranging from 1 to 7 μM, which is close to the IC50 value of doxorubicin (0.5 μM) .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In preliminary screenings against Gram-positive and Gram-negative bacterial strains, the compound showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
Antioxidant Potential
The compound has demonstrated antioxidant potential. In a DPPH assay, analogue D-16 was found to be the most potent derivative with an IC50 value of 22.3 µM, compared to the positive control, ascorbic acid, which had an IC50 value of 111.6 µM .
Anti-inflammatory Effect
Some derivatives of the compound have shown significant anti-inflammatory effects. In a study, three derivatives were found to inhibit paw edema by 77%, 76%, and 76% at 3 hours .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives of the compound have been studied for their potential as anti-HIV-1 agents .
Kinase Inhibition
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to interact with various targets such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system level .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .
Result of Action
Given its potential to disrupt dna replication, it is likely that the compound could induce cell cycle arrest and apoptosis in cancer cells . Additionally, its potential anti-inflammatory properties suggest it could modulate immune responses .
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVNYADVOOHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
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